3-Tert-butyl-2-(cyclohexyloxy)phenol
Description
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-tert-butyl-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)13-10-7-11-14(17)15(13)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
YLAGTGJRRGXHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
Williamson Ether Synthesis is a classical approach for ether formation, involving the reaction of a deprotonated phenol (phenoxide ion) with an alkyl halide or epoxide. For 3-Tert-butyl-2-(cyclohexyloxy)phenol, this method proceeds via two sequential etherifications:
Reaction Mechanism
Cyclohexyloxy Group Introduction :
Phenol is deprotonated using a strong base (e.g., NaOH) to form a phenoxide ion, which reacts with cyclohexyl bromide or epoxy cyclohexane to yield 2-cyclohexyloxyphenol.
$$
\text{Phenol} + \text{Base} \rightarrow \text{Phenoxide}^- \
\text{Phenoxide}^- + \text{Cyclohexylating Agent} \rightarrow 2\text{-Cyclohexyloxyphenol}
$$
Epoxy cyclohexane is preferred for its reduced steric hindrance compared to bromocyclohexane.Tert-Butyl Group Introduction :
The intermediate undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The tert-butyl group selectively occupies the para position relative to the hydroxyl group due to steric and electronic factors.
Two-Step Condensation-Alkylation Process
This method, patented by CN105237363A, circumvents isomer formation through strategic reaction sequencing:
Step 1: Condensation of Phenol with Epoxy Cyclohexane
Phenol reacts with epoxy cyclohexane under basic conditions to form 2-(phenoxy)cyclohexanol (Eq. 1):
$$
\text{Phenol} + \text{Epoxy Cyclohexane} \xrightarrow{\text{NaOH, 100–102°C}} 2\text{-(Phenoxy)cyclohexanol}
$$
Conditions :
Step 2: Friedel-Crafts Alkylation with Tert-Butyl Chloride
The intermediate undergoes alkylation using tert-butyl chloride in the presence of FeCl₃ (Eq. 2):
$$
2\text{-(Phenoxy)cyclohexanol} + \text{tert-Butyl Chloride} \xrightarrow{\text{FeCl₃, 15–20°C}} 3\text{-Tert-butyl-2-(cyclohexyloxy)phenol}
$$
Key Advantages :
Industrial-Scale Protocol (Example 1):
Condensation :
- Phenol (508 mol), epoxy cyclohexane (508 mol), NaOH (19.7 mol) in toluene.
- React at 100–102°C for 4–5 hours.
- Wash with water, extract with toluene, and precipitate.
Alkylation :
- 2-(Phenoxy)cyclohexanol (394 mol), tert-butyl chloride (394 mol), FeCl₃ (19.7 mol) in 1,2-dichloroethane.
- React at 20°C for 1 hour under HCl gas.
- Wash, precipitate, and purify.
Comparative Analysis of Methods
Emerging Methodologies and Innovations
Solvent-Free Mechanochemical Synthesis
Recent advances propose ball-milling techniques for etherification, reducing solvent waste. Though unreported for this compound, such methods could enhance sustainability in future iterations.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-(cyclohexyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium (Rh) in the presence of hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
3-Tert-butyl-2-(cyclohexyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-tert-butyl-2-(cyclohexyloxy)phenol with structurally related phenolic derivatives:
Key Observations:
- Lipophilicity: The cyclohexyloxy group in this compound likely increases lipophilicity compared to BHA (methoxy group) but reduces it relative to 4-tert-butyl-2-cyclohexylphenol (non-polar cyclohexyl group).
- Electronic Effects: The trifluoromethyl group in 4-tert-butyl-2-(trifluoromethyl)phenol () is strongly electron-withdrawing, contrasting with the electron-donating cyclohexyloxy group in the target compound. This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Antioxidant and Antimutagenic Effects
- BHA (2(3)-tert-butyl-4-hydroxyanisole) : Reduces mutagenicity of benzo(a)pyrene and other compounds by enhancing tissue thiol levels and inhibiting metabolic activation .
- However, the bulky cyclohexyloxy group may hinder access to enzymatic active sites compared to BHA’s smaller methoxy group.
Anti-Inflammatory and Cyclooxygenase (COX) Inhibition
- NS-398 and Ketoprofen (): These NSAIDs exhibit COX-2 selectivity (NS-398 IC₅₀: <1% COX-1 inhibition) or non-selectivity (ketoprofen). Structural features like sulfonamide (NS-398) and propionic acid (ketoprofen) are critical for activity.
- This compound: Lacks the acidic proton or sulfonamide group required for COX inhibition. However, its bulky substituents might interfere with lipid peroxidation pathways, a mechanism distinct from classical NSAIDs.
Q & A
Q. What are the optimized synthetic routes for 3-tert-butyl-2-(cyclohexyloxy)phenol, and how can reaction efficiency be validated?
Answer: The synthesis of aryl ethers like this compound often involves visible-light-mediated decarboxylative coupling. A validated protocol includes:
- Procedure : Reacting tert-butylphenol derivatives with cyclohexyl-based N-hydroxyphthalimide (NHPI) esters under blue LED light (450 nm) in dichloromethane, using a copper catalyst (e.g., Cu(OTf)₂) and a photosensitizer (e.g., 4CzIPN) .
- Validation : Monitor reaction progress via TLC and confirm yields using GC-MS. Purify via column chromatography (hexanes/ethyl acetate gradient) and characterize via / NMR and HRMS. For example, NMR peaks for cyclohexyloxy groups appear at δ 77.01 ppm, while tert-butyl carbons resonate at δ 25–31 ppm .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- NMR Analysis : NMR identifies phenolic protons (δ 5.2–6.1 ppm) and tert-butyl protons (δ 1.3 ppm, singlet). NMR distinguishes ether linkages (δ 70–80 ppm) and aromatic carbons (δ 110–160 ppm) .
- HRMS : Use APPI/LTQ-Orbitrap for accurate mass determination (e.g., [M+H] calculated for C₁₆H₂₄O₂: 272.1776) .
- Polarity Assessment : Measure logP values via reverse-phase HPLC to evaluate hydrophobicity, critical for environmental fate studies .
Advanced Research Questions
Q. What competing reaction pathways govern the stability of this compound under varying thermal or catalytic conditions?
Answer:
- Thermal Decomposition : At >190°C, cyclohexyloxy groups undergo hydrogenolysis to form phenol and cyclohexane derivatives, as observed in Ru-catalyzed systems . Competing pathways include:
- Radical Pathways : Cyclohexyloxy radicals (from peroxide decomposition) generate methane and CO, confirmed via sealed-tube experiments with GC analysis .
Q. How do structural analogs of this compound influence aquatic toxicity, and what methodologies assess this?
Answer:
Q. How can researchers resolve contradictions in catalytic hydrogenation data for cyclohexyloxy-phenol derivatives?
Answer:
- Case Study : Discrepancies in hydrogenation yields may arise from:
- Resolution : Conduct controlled experiments with isotopic labeling (e.g., D₂ gas) and in situ FTIR to track intermediate formation .
Methodological Challenges and Solutions
Q. What strategies optimize the regioselective synthesis of this compound?
Answer:
Q. How do solvent systems influence the extraction and analysis of this compound from complex matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
